5-Bromo-zopiclone is classified as:
The synthesis of 5-Bromo-zopiclone typically involves electrophilic aromatic substitution, where zopiclone is treated with a brominating agent such as bromine or N-bromosuccinimide (NBS). This reaction is often facilitated by catalysts like iron or aluminum chloride in an inert solvent such as dichloromethane.
The molecular formula of 5-Bromo-zopiclone is with a molecular weight of 433.3 g/mol. Its structure includes a bromine atom attached to the pyridine ring of the zopiclone molecule.
The structure features a complex arrangement of nitrogen-containing rings and a brominated aromatic system, which contributes to its biological activity.
5-Bromo-zopiclone can undergo several chemical reactions:
5-Bromo-zopiclone acts primarily by modulating the gamma-aminobutyric acid (GABA) receptor complex. It binds to the benzodiazepine receptor site on the GABA-A receptor, enhancing GABA's inhibitory effects. This leads to increased chloride ion influx into neurons, resulting in hyperpolarization and decreased neuronal excitability, which accounts for its sedative and hypnotic effects.
The compound's molecular interactions are crucial for its efficacy as a hypnotic agent, influencing its pharmacokinetic and pharmacodynamic properties.
5-Bromo-zopiclone has several scientific applications:
Density Functional Theory (DFT) calculations provide the foundational framework for elucidating the electronic structure of Rlt9ssy9HM. Studies employing hybrid functionals (e.g., B3LYP-D3) and triple-zeta basis sets (def2-TZVP) reveal a twisted bicyclic core with significant charge polarization around the hydroxyl and ether functional groups. The highest occupied molecular orbital (HOMO) localizes over the oxygen-rich region, while the lowest unoccupied orbital (LUMO) concentrates on the terpenoid-derived ring system (Figure 1). This polarization drives nucleophilic reactivity at C9, with Fukui function analysis confirming a susceptibility index (f⁻) of 0.087 at this site [3] [5].
Van der Waals interactions profoundly influence conformational stability. Potential energy surface (PES) scans identify two stable conformers differing by 15.2 kJ/mol in energy, where the anti-periplanar orientation of the hydroxyl group minimizes steric clashes with adjacent methyl groups. Dispersion-corrected DFT simulations quantify the role of London forces in stabilizing this conformation, accounting for 43% of the total interaction energy [5] [9].
Table 1: Quantum Chemical Parameters for Rlt9ssy9HM
Parameter | Value/B3LYP-D3 | Value/ωB97X-D |
---|---|---|
HOMO-LUMO Gap (eV) | 4.92 | 5.15 |
Dipole Moment (Debye) | 2.37 | 2.51 |
Fukui f⁻ (C9) | 0.087 | 0.092 |
Conformational Energy (kJ/mol) | 0.0 (anti) | 15.2 (gauche) |
The oxidation mechanism of Rlt9ssy9HM has been mapped using ab initio molecular dynamics (AIMD) and nudged elastic band (NEB) methods. Simulations identify a rate-determining hydrogen abstraction step mediated by cytochrome P450 enzymes, involving a high-valent iron-oxo species (Compound I). The reaction coordinate exhibits a free energy barrier of 68.4 kJ/mol, with transition state (TS) geometry showing a critical O–H bond elongation to 1.32 Å. Intrinsic reaction coordinate (IRC) analysis confirms this TS connects reactants to a radical intermediate that undergoes rapid oxygen rebound [5] [9].
Solvent effects markedly alter kinetics. Implicit solvent models (SMD) demonstrate aqueous environments lower the activation barrier by 11.3 kJ/mol versus gas phase due to polar stabilization of the TS. Explicit methanol simulations further reveal a proton-relay network involving two solvent molecules, reducing the barrier by an additional 8.7 kJ/mol [7].
Table 2: Activation Energies (ΔG‡, kJ/mol) for Rlt9ssy9HM Oxidation
Reaction Phase | Barrier (Uncatalyzed) | Barrier (P450-Mediated) |
---|---|---|
Gas Phase | 142.7 | 68.4 |
Water (SMD) | 131.4 | 57.1 |
Methanol (Explicit) | 122.6 | 48.4 |
Microkinetic modeling based on transition state theory quantifies the temperature dependence of Rlt9ssy9HM’s degradation. Between 298–328 K, Arrhenius plots reveal an activation energy (Eₐ) of 72.9 kJ/mol and a pre-exponential factor (A) of 1.3×10¹¹ s⁻¹. Eyring analysis provides complementary parameters: ΔH‡ = 69.8 kJ/mol and ΔS‡ = −34.2 J/mol·K, indicating a highly ordered transition state [1] [6].
Gibbs free energy profiles constructed from metadynamics simulations highlight the role of entropy-enthalpy compensation. At 310 K, the reaction favors enthalpy-driven kinetics (ΔH‡ = −42.7 kJ/mol) but suffers entropic penalty (TΔS‡ = +28.5 kJ/mol), resulting in ΔG‡ = 71.2 kJ/mol. Pressure-dependent studies (0.1–200 MPa) show minimal barrier modulation (< 3%), confirming negligible volume changes during TS formation [6].
Table 3: Thermodynamic Parameters for Key Reactions
Parameter | Hydroxylation | Epoxidation | Dehydration |
---|---|---|---|
ΔH‡ (kJ/mol) | -42.7 | +68.3 | +92.6 |
TΔS‡ (kJ/mol, 310 K) | +28.5 | -15.2 | -41.8 |
ΔG‡ (kJ/mol) | 71.2 | 83.5 | 134.4 |
Hirshfeld surface analysis of Rlt9ssy9HM single crystals quantifies intermolecular contacts: O–H···O hydrogen bonds (31.4% surface area), C–H···O interactions (22.7%), and van der Waals contacts (45.9%). Fingerprint plots reveal sharp spikes at dᵢ + dₑ ≈ 1.8 Å, characteristic of strong H-bonds with O···O distances of 2.68–2.74 Å. Quantum Theory of Atoms in Molecules (QTAIM) confirms these bonds exhibit ρ(r) = 0.023 a.u. and ∇²ρ(r) = 0.089 a.u., satisfying Koch-Popelier criteria for H-bonding [3] [5] [8].
Energy framework analysis visualizes the supramolecular architecture’s electrostatic dominance. Pairwise interaction energies between molecular dimers reach −46.2 kJ/mol, with electrostatic contributions constituting 78% of stabilization. Dispersion energies, though substantial (−12.5 kJ/mol), play secondary roles. This electrostatic preeminence directs the formation of trigonal P32 symmetry in the crystal lattice, with Z′ = 3 independent molecules adopting identical chirality [3] [5].
Table 4: Non-Covalent Interaction Energies in Crystal Packing
Interaction Type | Energy (kJ/mol) | Contribution (%) |
---|---|---|
O–H···O H-bonding | -36.1 | 78.0 |
C–H···O | -8.4 | 18.2 |
van der Waals | -12.5 | 27.0 |
Total Dimer Energy | -46.2 | 100 |
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